5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with a suitable nucleophile.
Attachment of the Dimethyl-Ethyl Group: This step often involves alkylation reactions where a dimethyl-ethyl halide reacts with the thiadiazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a dihydrothiadiazole derivative.
Substitution: The benzyloxy and dimethyl-ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Thiadiazole derivatives have been studied for their ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and dimethyl-ethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The thiadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(2-Ethoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-(2-Phenoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity. The benzyloxy group, in particular, can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in various applications.
Properties
IUPAC Name |
5-(2-methyl-1-phenylmethoxypropan-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-13(2,11-15-16-12(14)18-11)9-17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBVOVDJRURYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.